4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-18-10-6-7-11-19(18)21-20(24)23-14-12-22(13-15-23)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGVHRCMFGFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride and 2-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that piperazine derivatives, including those similar to 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide, exhibit anticonvulsant properties. A study synthesized several N-phenylacetamide derivatives and evaluated their efficacy in animal models of epilepsy. The results showed that certain derivatives demonstrated significant activity against maximal electroshock seizures and psychomotor seizures, indicating their potential as new antiepileptic drugs (AEDs) .
Key Findings:
- Mechanism of Action: The most potent derivatives were identified as moderate binders to neuronal voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability.
- Structure-Activity Relationship (SAR): SAR studies highlighted the importance of specific structural components in enhancing anticonvulsant activity .
Modulation of Fatty Acid Amide Hydrolase
Another significant application is the modulation of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Compounds similar to this compound have been identified as FAAH inhibitors, which can be beneficial in treating anxiety and pain disorders .
Clinical Relevance:
- Pain Management: Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially alleviating pain and anxiety symptoms.
- Therapeutic Potential: The modulation of FAAH by piperazine derivatives represents a promising avenue for developing treatments for various neuropsychiatric conditions .
Antagonistic Activities
Studies have also explored the antagonistic properties of piperazine derivatives against androgen receptors. A series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated for their antiandrogenic activities, suggesting potential applications in hormone-related therapies .
Applications:
- Hormonal Therapies: These compounds could be developed into treatments for conditions influenced by androgen levels, such as prostate cancer.
Case Studies and Evidence
Several case studies have documented the efficacy of piperazine derivatives in preclinical models:
- Study on Pain Models: Research demonstrated that compounds similar to this compound exhibited significant analgesic effects in various pain models, supporting their potential use in pain management therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Table 1: Substituent Effects on Antiproliferative Activity
Key Observations :
- Antiproliferative Activity : The methyl group at the piperazine 4-position (as in 4-methyl-N-(p-tolyl)piperazine-1-carboxamide) enhances cytotoxicity, likely due to improved hydrophobic interactions with cancer cell targets .
- Enzyme Inhibition : Bulky substituents (e.g., chroman in PKM-833) improve target selectivity and pharmacokinetics, as seen in FAAH inhibitors .
- Ion Channel Modulation : Electrophilic groups like chloropyridinyl (CPIPC) are critical for TRPV1 activation, whereas 2-ethylphenyl in the target compound may confer distinct selectivity .
Binding Mode and Target Interactions
The piperazine-urea scaffold is a known acetyl-lysine mimetic, enabling interactions with YEATS domains (e.g., MLLT1). Compared to benzimidazole-amide derivatives, piperazine-1-carboxamides adopt flipped orientations in binding pockets, maintaining β-sheet hydrogen bonds with conserved residues like Tyr78 and Ser58 . For example:
- Compound 1-3 (Piperazine-urea) : Binds MLLT1 with amide carbonyl interactions mimicking acetyl-lysine.
- Benzimidazole-amide : Lacks horizontal flipping, reducing compatibility with acetyl-lysine binding sites .
This structural flexibility explains the scaffold's adaptability to diverse targets, including FAAH, MC4R, and CCR2 .
Physicochemical and Pharmacokinetic Properties
Substituents significantly impact solubility, stability, and bioavailability:
Table 2: Physicochemical Comparison
Key Trends :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase melting points and metabolic stability but reduce solubility.
- Alkyl/Aryl Groups (e.g., benzyl, ethylphenyl): Enhance membrane permeability but may increase off-target interactions.
Biological Activity
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure
The compound can be structurally represented as follows:
where the piperazine ring is substituted with a benzyl group and an ethylphenyl moiety, contributing to its unique pharmacological properties.
Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurological processes. The compound has been studied for its affinity towards sigma receptors, specifically the sigma-1 receptor (σ1R), which plays a crucial role in modulating pain and neuroprotection.
Key Findings:
- Receptor Affinity : The compound exhibits significant binding affinity to σ1R, which is implicated in pain modulation and neuroprotection. Studies have shown that derivatives of benzylpiperazine can selectively target σ1R, enhancing their potential as analgesics .
- Antinociceptive Effects : In preclinical models, compounds similar to this compound have demonstrated dose-dependent antinociceptive effects without inducing sedation or impairing motor functions .
Biological Activity
The biological activity of this compound can be categorized into several therapeutic areas:
1. Analgesic Properties
The compound's ability to modulate pain pathways makes it a candidate for pain management therapies. Its mechanism involves inhibiting nociceptive signaling through σ1R antagonism.
2. Anticancer Activity
Preliminary studies suggest that benzylpiperazine derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown effectiveness against human leukemia and breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
3. Neuroprotective Effects
Given its action on σ1R, the compound may also exert neuroprotective effects, which are beneficial in conditions like neurodegenerative diseases.
Comparative Studies
In comparison to other benzylpiperazine derivatives, this compound shows promising selectivity and potency:
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Study on Pain Models : A study demonstrated that a derivative exhibited significant antinociceptive effects in mouse models of inflammatory pain without sedative side effects.
- Cancer Cell Line Testing : In vitro tests revealed that certain piperazine derivatives induced apoptosis in cancer cells through caspase activation pathways, suggesting a potential for therapeutic development against malignancies .
Q & A
Basic: What are the established synthetic routes for 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide?
Methodological Answer:
Synthesis typically involves coupling a benzyl-substituted piperazine core with a 2-ethylphenyl carboxamide moiety. A general procedure includes:
Core Formation : React 1-benzylpiperazine with a carbonylating agent (e.g., triphosgene) to generate the carboxamide intermediate.
Substitution : Introduce the 2-ethylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
Purification : Use column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization (e.g., ethyl acetate/hexane) to isolate the product.
Key Considerations : Optimize reaction time (4–8 hours) and temperature (60–80°C) to avoid side products like over-alkylation or ring-opening .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation relies on:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve crystal packing and chair conformation of the piperazine ring (bond angles: ~109.5° for sp³ carbons) .
| Crystallographic Data (Example from Analogous Compounds) |
|---|
| Space group |
| Unit cell parameters |
| R-factor |
Advanced: How do researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Data contradictions (e.g., variable IC₅₀ values in enzyme assays) are resolved through:
Standardized Assay Conditions :
- Use consistent buffer pH (e.g., 7.4 for kinase assays) and ATP concentrations (1–10 μM) to minimize variability .
Orthogonal Validation :
- Pair enzymatic inhibition data with cellular assays (e.g., Western blotting for downstream target phosphorylation).
Meta-Analysis : Compare structural analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify substituent effects on activity .
Advanced: What computational strategies are used to predict binding modes with dopamine receptors?
Methodological Answer:
Docking Simulations :
- Use AutoDock Vina or Schrödinger Glide to model interactions with D2/D3 receptor subtypes. Key residues: Asp110 (D2) for hydrogen bonding with the carboxamide group .
MD Simulations :
- Run 100-ns trajectories in GROMACS to assess stability of the benzyl-ethylphenyl moiety in hydrophobic pockets .
Free Energy Calculations :
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles reduce stability by ~20%) .
Advanced: How is structure-activity relationship (SAR) analysis performed for piperazine derivatives?
Methodological Answer:
SAR studies involve:
Core Modifications :
- Replace the benzyl group with fluorobenzyl or cyclopropylmethyl groups to assess steric/electronic effects on receptor binding .
Substituent Screening :
- Test ethyl vs. methylphenyl groups at the 2-position to optimize logP values (target range: 2.5–3.5 for blood-brain barrier penetration) .
Biological Profiling :
- Compare IC₅₀ values across analogs (e.g., 4-benzyl vs. 4-(2-hydroxyethyl) derivatives) to identify critical pharmacophores .
Advanced: What analytical methods resolve impurities in scaled-up synthesis?
Methodological Answer:
- HPLC-PDA : Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) to detect impurities (<0.1% w/w). Retention time: ~8.2 minutes for the target compound .
- LC-MS/MS : Identify side products (e.g., N-dealkylated byproducts at m/z 322.1987) .
- TGA/DSC : Monitor thermal stability (decomposition onset >200°C) to ensure formulation compatibility .
Basic: What in vitro models are used to evaluate neuropharmacological activity?
Methodological Answer:
- Radioligand Binding Assays : Measure displacement of [³H]spiperone in CHO cells expressing D2 receptors (Kᵢ < 50 nM indicates high affinity) .
- cAMP Inhibition : Quantify Gi/o-coupled receptor activity in HEK293 cells (EC₅₀ ~ 10 nM for potent agonists) .
Advanced: How do researchers validate target selectivity against off-pathway enzymes?
Methodological Answer:
Kinome Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., >50% inhibition at 1 μM for CDK2 suggests promiscuity) .
CYP Inhibition Assays : Use human liver microsomes to assess CYP3A4/2D6 inhibition (IC₅₀ > 10 μM preferred for low drug-drug interaction risk) .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
Metabolite Identification :
Prodrug Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
